molecular formula C10H12ClN3S B2534488 N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 73161-60-1

N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No. B2534488
CAS RN: 73161-60-1
M. Wt: 241.74
InChI Key: RHZZAPBYVAKUFY-KPKJPENVSA-N
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Description

N-(4-chlorophenyl)-N’-[(dimethylamino)methylene]thiourea (4-CP-DMAT) is a thiourea-based compound that has recently been studied for its potential medicinal applications. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments, as well as its potential as a therapeutic drug.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea-related compounds have been synthesized and characterized, with their crystal structures determined via X-ray diffraction. This analysis helps in understanding the molecular geometry and intermolecular interactions of these compounds (Saeed & Parvez, 2005).
  • Characterization of Derivatives : Various derivatives of N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea have been synthesized and characterized using spectroscopic techniques. These derivatives exhibit unique structural features and properties (Yusof et al., 2010).

Potential Biological Applications

  • Antimicrobial Activities : Some synthesized compounds related to N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea have shown significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).
  • Photocatalysis : N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea-related compounds have been used in the synthesis of CuS nanoparticles, which show excellent photocatalytic activity in the degradation of organic pollutants under natural sunlight (Nethravathi et al., 2019).

properties

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZAPBYVAKUFY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

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